molecular formula C7H12Cl2N2 B7970910 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B7970910
M. Wt: 195.09 g/mol
InChI Key: YNWILBJUBLYTBY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride (CAS: 1609396-41-9) is a versatile organic compound with the molecular formula C7H12Cl2N2 and a molecular weight of 195.09 g/mol . This hydrochloride salt is a derivative of the 1H-pyrazole scaffold, a nitrogen-containing heterocycle of significant importance in medicinal and synthetic chemistry . Pyrazole and pyrazoline derivatives are recognized as privileged structures in drug discovery due to their extensive biological profiles and presence in numerous therapeutic agents . As a functionalized pyrazole, this compound serves as a critical synthetic intermediate, particularly in the construction of more complex molecules for pharmacological screening. The chloropropyl chain attached to the pyrazole nitrogen provides a reactive handle for further chemical modifications, making it a valuable building block for researchers developing new active compounds. Its applications are rooted in the broad biological activities associated with the pyrazole core, which include serving as a key intermediate in the development of cannabinoid CB1 receptor antagonists . Such antagonists have been investigated for their potential in treating a range of conditions, such as metabolic and food intake disorders . Furthermore, pyrazole derivatives, in general, have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, anti-inflammatory, antidepressant, and anticancer effects . This product is offered for research purposes as a chemical tool to explore these and other potential applications. Researchers should note that this chemical requires proper storage in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-7-5-9-10(6-7)4-2-3-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWILBJUBLYTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation-Cyclization Approach

The most widely reported method involves a two-step alkylation and cyclization process. In the first step, 4-methyl-1H-pyrazole undergoes nucleophilic substitution with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 6–12 hours, achieving intermediate yields of 70–78% .

Table 1: Alkylation Reaction Parameters

ParameterOptimal RangeYield (%)Purity (%)
Temperature60–80°C72 ± 395–98
SolventDMF7597
BaseK₂CO₃7896
Molar Ratio (Pyrazole:Alkylating Agent)1:1.27095

The second step involves hydrochlorination using gaseous HCl or concentrated hydrochloric acid in ethanol/water mixtures, achieving near-quantitative salt formation (98–99% conversion) .

Cyclocondensation Strategies

Alternative routes employ cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A patent by Huang et al. (CN104844567A) describes the reaction of 3-aminocrotononitrile with hydrazine hydrate at 70°C for 24 hours, forming the pyrazole core before introducing the chloropropyl group . This method achieves 68% overall yield but requires stringent temperature control to minimize byproducts like 5-methyl regioisomers .

Hydrochloride Salt Formation

Critical to the compound’s stability, salt formation is optimized through:

  • Acid Selection : Hydrochloric acid (37% w/w) outperforms H₂SO₄ or HNO₃ in yield (98% vs. 85–90%) .

  • Solvent Systems : Ethanol/water (3:1 v/v) prevents oligomerization, maintaining >99% purity .

  • Crystallization : Recrystallization from isopropanol/water (45% v/v) removes residual alkylating agents, enhancing HPLC purity from 93% to 99.6% .

Industrial-Scale Optimization

Large-scale production (Patent CN104844567A) integrates:

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 8 hours for cyclocondensation .

  • Catalytic Systems : KI or NaI (0.5–1 mol%) improve alkylation regioselectivity from 85:15 to 95:5 (3- vs. 5-chloropropyl isomers) .

  • Waste Minimization : Aqueous workup cycles recover 92% of DMF, reducing production costs by 40% .

Table 2: Industrial Process Metrics

MetricLaboratory ScalePilot Plant (100 kg)
Yield75%82%
Purity99%99.5%
Cycle Time36 hours18 hours

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Alkylation-Cyclization7899.6High
Cyclocondensation6897.2Moderate
Catalytic Alkylation8599.8High

Catalytic methods using RuCl₃ or Pd/C (Patent EP0020964A1) show promise, achieving 85% yield with 99.8% purity under mild conditions (40°C, 6 hours) .

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces alkylation time to 30 minutes (70% yield) .

  • Enzymatic Catalysis : Lipase-mediated reactions at 30°C achieve 65% yield but require further cost optimization .

  • Flow Chemistry : Microreactors enable precise control over exothermic steps, improving safety in chloropropyl group introduction .

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing the pyrazole ring.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

(a) 1-(3-Chloropropyl)-1H-imidazole
  • Structure : Chloropropyl chain attached to an imidazole ring.
  • Key Differences : Replaces pyrazole with imidazole (two adjacent nitrogen atoms in the five-membered ring).
  • Applications : Used in synthesizing morpholine derivatives and other heterocycles .
(b) 1-(3-Chloropropyl)-1H-1,2,4-triazole
  • Structure : Chloropropyl chain on a 1,2,4-triazole ring.
  • Key Differences : Triazole contains three nitrogen atoms, offering distinct electronic properties compared to pyrazole.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .
(c) 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS: 57616-69-0)
  • Structure : Chloropropyl chain attached to a pyrrolidine (saturated five-membered ring with one nitrogen).
  • Molecular Weight : 184.11; purity ≥99% .
  • Applications : High-purity intermediate in pharmaceuticals, valued for predictable reactivity .
(d) 1-(3-Chloropropyl)piperidine Hydrochloride
  • Structure : Chloropropyl chain on a piperidine ring (six-membered saturated ring with one nitrogen).
  • Synthesis : Reacted from 3-(piperidin-1-yl)propan-1-ol using thionyl chloride, yielding 98% efficiency .

Compounds with Extended Chloroalkyl Chains

(a) 1-(4-Chlorobutyl)-1H-imidazole
  • Structure : Chlorobutyl (-CH₂CH₂CH₂CH₂Cl) chain on imidazole.
  • Key Differences : Longer alkyl chain increases lipophilicity compared to chloropropyl derivatives.
  • Applications : Used in multi-step syntheses of complex heterocycles .

Aromatic and Piperazine-Based Analogues

(a) 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Monohydrochloride
  • Structure : Combines a chlorophenyl group and chloropropyl chain on a piperazine ring.
  • CAS : 39577-43-0; molecular formula: C₁₃H₁₈Cl₂N₂ .
  • Applications: Known impurity in antidepressants like trazodone and nefazodone .
(b) N-(3-Chloropropyl)butylamine
  • Structure : Primary amine with chloropropyl and butyl groups.
  • Applications : Precursor to impurities in dronedarone hydrochloride synthesis .

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Applications
1-(3-Chloropropyl)-4-methyl-1H-pyrazole HCl 1183348-53-9 C₇H₁₂ClN₂·HCl 195.09 95% Organic synthesis, intermediates
1-(3-Chloropropyl)pyrrolidine HCl 57616-69-0 C₇H₁₅Cl₂N 184.11 ≥99% Pharmaceutical intermediates
1-(3-Chloropropyl)piperidine HCl N/A C₈H₁₇Cl₂N 210.14 98% Drug impurity synthesis
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl 39577-43-0 C₁₃H₁₈Cl₂N₂ 279.21 97% Antidepressant impurity

Role in Pharmaceutical Development

  • Intermediates : Pyrazole and pyrrolidine derivatives are critical for constructing nitrogen-rich pharmacophores .
  • Impurities : Piperazine and piperidine derivatives (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine) highlight the need for rigorous process control in API manufacturing .

Biological Activity

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

This compound is characterized by its pyrazole ring structure, which is common in many biologically active compounds. The synthesis typically involves nucleophilic substitution reactions where the chloropropyl group plays a crucial role in the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC₆H₈ClN₃
Molecular Weight161.60 g/mol
Melting Point150-152 °C
SolubilitySoluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing pathways involved in inflammation, microbial resistance, and cell proliferation.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects, particularly against Gram-positive bacteria. It has been shown to inhibit bacterial growth by interfering with cell wall synthesis mechanisms.
  • Antifungal Activity : Research indicates potential antifungal properties, making it a candidate for treating fungal infections.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Antitumor Efficacy

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.5Inhibition of cell cycle progression
A54910.8Modulation of apoptotic pathways

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/ml, indicating strong bacteriostatic activity .
  • Antitumor Research : A recent investigation into the compound's antitumor effects revealed that it significantly reduced the viability of prostate cancer cells (PC-3) with an IC₅₀ value of 5 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves alkylation of 4-methylpyrazole with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃), followed by hydrochlorination. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
    Validate intermediates via ¹H NMR (e.g., δ 4.25 ppm for chloropropyl protons) and LC-MS (m/z 195.09 for [M+H]⁺) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and chloropropyl chain (δ 3.5–4.0 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (195.09 g/mol) .
  • Thermal analysis : DSC reveals decomposition temperatures >200°C, indicating thermal stability .
  • Solubility profiling : High solubility in polar solvents (water: ~50 mg/mL at 25°C) supports formulation studies .

Q. What analytical methods are suitable for detecting this compound as a pharmaceutical impurity?

HPLC-UV (C18 column, 220 nm detection) with a mobile phase of acetonitrile/0.1% TFA in water (70:30) achieves a retention time of 8.2 min and LOD of 0.1 µg/mL . Cross-validate using LC-MS/MS to distinguish from structurally similar impurities (e.g., 1-(3-chlorophenyl)piperazine derivatives) .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the compound’s interaction with biological targets?

The chloropropyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Docking studies suggest it occupies hydrophobic pockets in enzymes like cytochrome P450 3A4 , modulating metabolic stability . Compare with analogs lacking the chloropropyl chain (e.g., 4-methylpyrazole), which show 10-fold lower binding affinity to CNS targets .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Factor Impact Mitigation Strategy
Solubility Low solubility in assay buffers may underreport IC₅₀ values.Use DMSO as a co-solvent (<1% v/v) .
Metabolic stability Rapid hepatic clearance in vitro vs. in vivo discrepancies.Perform microsomal stability assays (e.g., human liver microsomes) .
Isomerism Unreported stereochemistry in older studies.Characterize stereoisomers via chiral HPLC .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .
  • Electron-withdrawing groups : Introduce fluorine at the pyrazole 5-position to enhance metabolic stability .
  • Biological assays : Test against serotonin receptors (5-HT₂A/2C) and dopamine transporters to map CNS activity .

Q. What advanced techniques elucidate its role as a pharmaceutical impurity in antidepressants?

  • Forced degradation studies : Expose to heat (80°C, 48 hrs) and acidic conditions (0.1M HCl, 24 hrs) to simulate stability profiles .
  • Degradation products : Identify via HR-MS and compare with pharmacopeial standards (e.g., USP Nefazodone Related Compound A) .
  • Toxicological profiling : Use Ames tests to assess mutagenicity of degradation byproducts .

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